4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
Description
4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the hydroxymethyl group on the piperidine ring and the pyrimidinone structure makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-2-1-3-13(5-8)9-4-10(15)12-7-11-9/h4,7-8,14H,1-3,5-6H2,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPGNXIHYIZXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the hydroxymethyl group. The pyrimidinone ring is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups leading to diversified derivatives.
Scientific Research Applications
4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group and the pyrimidinone ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
4-Piperidinemethanol: Shares the piperidine ring but lacks the pyrimidinone structure.
Pyrimidin-6-one derivatives: Similar pyrimidinone structure but different substituents on the ring.
Uniqueness: 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is unique due to the combination of the piperidine and pyrimidinone rings, along with the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
